molecular formula C18H17N3O3S B11018615 4-tert-butyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

4-tert-butyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11018615
M. Wt: 355.4 g/mol
InChI Key: CFYGOZKZPFLAGT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Nitration of Benzothiazole: The starting material, benzothiazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 6-position of the benzothiazole ring.

    Formation of Benzamide: The nitrated benzothiazole is then reacted with 4-tert-butylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 4-tert-butyl-N-(6-amino-1,3-benzothiazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(6-nitro-3-methyl-1,3-benzothiazol-2-yl)benzamide: Similar structure with a methyl group at the 3-position.

    4-tert-butyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzoic acid: Similar structure with a carboxylic acid group instead of an amide.

Uniqueness

4-tert-butyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

4-tert-butyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C18H17N3O3S/c1-18(2,3)12-6-4-11(5-7-12)16(22)20-17-19-14-9-8-13(21(23)24)10-15(14)25-17/h4-10H,1-3H3,(H,19,20,22)

InChI Key

CFYGOZKZPFLAGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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